4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodioxole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
The methanamine derivative is further reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols. Subsequent reactions with chloroacetyl chloride and secondary amines or hetarenethiols yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antioxidant and anticancer properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s functional groups can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to antioxidant and anticancer effects . The thiazole ring may also play a role in modulating biological activity by interacting with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole ring and exhibit antioxidant properties.
Uniqueness
4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is unique due to its combination of functional groups, which confer a broad spectrum of biological activities
Properties
IUPAC Name |
4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-8(2)19-15(21)13-12(17)14(25-20-13)16(22)18-6-9-3-4-10-11(5-9)24-7-23-10/h3-5,8H,6-7,17H2,1-2H3,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCDIRMMCIWBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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